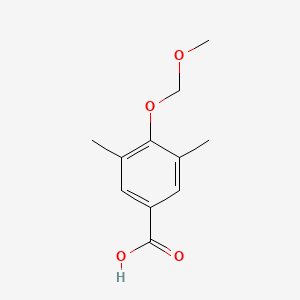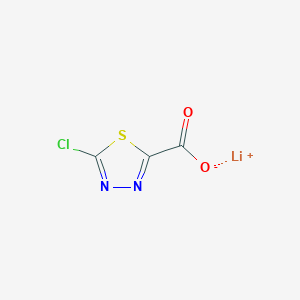
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the reaction temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous processing techniques. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylate group can participate in coupling reactions with other organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation or functionalization.
Applications De Recherche Scientifique
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological activities of thiadiazole derivatives and their interactions with biomolecules.
Industrial Applications: The compound is used in the synthesis of other thiadiazole derivatives, which have applications in agriculture, pharmaceuticals, and other industries.
Mécanisme D'action
The mechanism of action of lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation . The compound’s ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the target proteins is crucial for its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.
Lithium 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate: Contains a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
Lithium 5-amino-1,3,4-thiadiazole-2-carboxylate:
Uniqueness
Lithium 5-chloro-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other derivatives.
Propriétés
Formule moléculaire |
C3ClLiN2O2S |
|---|---|
Poids moléculaire |
170.5 g/mol |
Nom IUPAC |
lithium;5-chloro-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3HClN2O2S.Li/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
Clé InChI |
UXYCPJRJJNJFDK-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1(=NN=C(S1)Cl)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
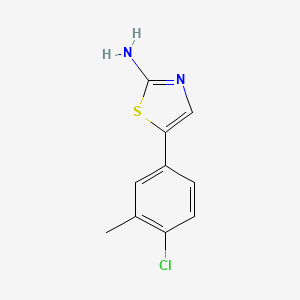

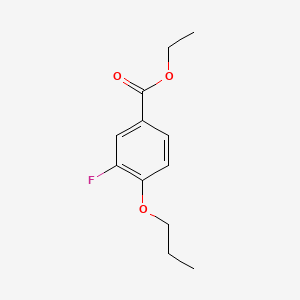


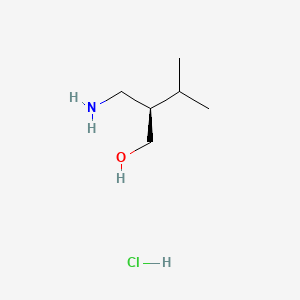
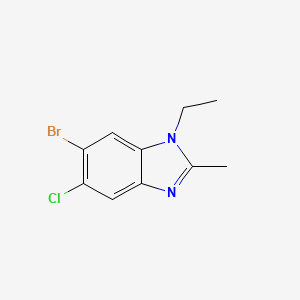
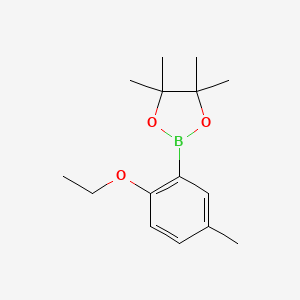

![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
